molecular formula C18H13NO4 B5861405 2-naphthylmethyl 4-nitrobenzoate

2-naphthylmethyl 4-nitrobenzoate

Cat. No. B5861405
M. Wt: 307.3 g/mol
InChI Key: OZLTZGCVQYSSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthylmethyl 4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. This compound is widely used in biochemical and physiological studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-naphthylmethyl 4-nitrobenzoate involves the inhibition of enzyme activity. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. The inhibition is reversible and depends on the concentration of the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-naphthylmethyl 4-nitrobenzoate are dependent on the enzyme that is inhibited. Inhibition of esterases can lead to the accumulation of esters and the depletion of free fatty acids. Inhibition of phosphatases can lead to the accumulation of phosphoric acid esters and the depletion of inorganic phosphate. These effects can have implications in drug metabolism and drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-naphthylmethyl 4-nitrobenzoate in lab experiments include its specificity for certain enzymes, its reversible inhibition, and its ability to be used in a variety of assays. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

For the use of 2-naphthylmethyl 4-nitrobenzoate in scientific research include the development of new assays for enzyme activity, the identification of new targets for inhibition, and the investigation of its potential use in drug development. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-naphthylmethyl 4-nitrobenzoate involves the reaction of 2-naphthol and 4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-naphthylmethyl 4-nitrobenzoate is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound is commonly used to study the activity of esterases, which are enzymes that catalyze the hydrolysis of esters. It is also used to study the activity of phosphatases, which are enzymes that catalyze the hydrolysis of phosphoric acid esters. Additionally, 2-naphthylmethyl 4-nitrobenzoate is used in the study of drug metabolism and drug interactions.

properties

IUPAC Name

naphthalen-2-ylmethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(15-7-9-17(10-8-15)19(21)22)23-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLTZGCVQYSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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